3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine
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Overview
Description
3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method ensures high selectivity, purity, and yield of the product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Scientific Research Applications
3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: These compounds are known for their antidiabetic properties and act by activating peroxisome proliferator-activated receptors (PPARs).
Thiazolidinones: These derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial effects. The uniqueness of this compound lies in its specific structural features and the presence of the p-menth-3-yloxy group, which may confer distinct biological properties and reactivity compared to other thiazolidine derivatives.
Properties
CAS No. |
38920-89-7 |
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Molecular Formula |
C18H35NOS |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
3-[5-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxypentyl]-1,3-thiazolidine |
InChI |
InChI=1S/C18H35NOS/c1-15(2)17-8-7-16(3)13-18(17)20-11-6-4-5-9-19-10-12-21-14-19/h15-18H,4-14H2,1-3H3/t16-,17+,18-/m0/s1 |
InChI Key |
RWTQFBWCUCVJQF-KSZLIROESA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OCCCCCN2CCSC2)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OCCCCCN2CCSC2)C(C)C |
Origin of Product |
United States |
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